molecular formula C23H18N4OS B6426289 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 2328779-81-1

2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide

Cat. No.: B6426289
CAS No.: 2328779-81-1
M. Wt: 398.5 g/mol
InChI Key: WHNXUZGVFHYALN-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates both indole and thiazolopyridine moieties, which are privileged scaffolds in drug discovery known for their diverse biological activities. Indole derivatives are extensively studied for their antiviral properties; for instance, structurally related 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide compounds have demonstrated potent inhibition of the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, with promising candidates showing EC50 values in the low micromolar range (1.41 - 3.07 μM) and high selectivity indices . Furthermore, such indole-based molecules have also shown efficacy against human respiratory syncytial virus (RSV), functioning through mechanisms that include inhibition of viral genome replication and transcription . The thiazolo[5,4-b]pyridine component of this molecule is a fused bicyclic heterocycle frequently explored for its potential as a core structure in developing new anti-inflammatory agents . The specific substitution pattern on the acetamide bridge and the phenyl ring is designed to modulate the compound's physicochemical properties, binding affinity, and selectivity towards specific biological targets. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives, a chemical probe for investigating novel biological pathways, or a lead compound in the development of new therapeutic agents for viral and inflammatory diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-indol-1-yl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-8-9-17(22-26-18-6-4-11-24-23(18)29-22)13-19(15)25-21(28)14-27-12-10-16-5-2-3-7-20(16)27/h2-13H,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNXUZGVFHYALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing indole and thiazole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Compounds with this structure have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that 2-(1H-indol-1-yl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide may exhibit similar properties, making it a candidate for further exploration in treating bacterial infections.

Neuroprotective Effects
Indole derivatives are also being investigated for their neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter systems and possess antioxidant properties. The potential of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's warrants further investigation.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts bacterial cell wall synthesis
NeuroprotectiveModulates neurotransmitter levels; antioxidant

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various indole derivatives. The study found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity
In another study focused on thiazole derivatives published in Antibiotics, researchers tested the antimicrobial efficacy of several compounds against resistant strains of bacteria. The results indicated that certain thiazole-containing compounds demonstrated potent activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibiotics.

Case Study 3: Neuroprotection
A recent investigation published in Neuroscience Letters explored the neuroprotective effects of indole derivatives in models of oxidative stress. The study highlighted that these compounds could reduce neuronal damage and improve cognitive function in animal models, indicating a promising avenue for therapeutic development.

Comparison with Similar Compounds

Thiazolo-Pyridine-Containing Acetamides

  • 2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide (CAS 887207-26-3):
    • Molecular Formula : C₂₃H₂₁N₃O₃S
    • Molecular Weight : 419.5
    • Key Features : Replaces the indole group with a 3,4-dimethoxyphenyl moiety, retaining the thiazolo-pyridine-phenyl core. The dimethoxy groups may enhance solubility but reduce aromatic stacking interactions compared to indole .
  • N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (PDB ID 6JG): Molecular Formula: C₂₀H₁₅N₃O₂S Molecular Weight: 361.4 Key Features: Substitutes the indole with a phenoxy group, linked to a thiazolo-pyridine.

Indole-Containing Acetamides

  • 2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide (CAS 1421522-26-0):
    • Molecular Formula : C₁₉H₁₇N₇O
    • Molecular Weight : 367.4
    • Key Features : Utilizes an indol-3-yl group paired with an imidazole-pyrimidine scaffold. The indole-3-yl orientation may favor hydrogen bonding in kinase-binding domains .
  • N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide :
    • Molecular Formula : C₁₂H₁₄N₂O₂
    • Molecular Weight : 218.3
    • Key Features : A simpler analog with a hydroxy-indole-ethyl chain, lacking the thiazolo-pyridine system. Associated with melatonin-like activity due to the 5-hydroxyindole motif .

Pharmacological Analogs

  • 1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea: Activity: Potent P2Y₁ receptor antagonist (IC₅₀ < 10 nM) with antiplatelet efficacy.
  • 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :
    • Activity : Exhibit antimicrobial activity against Staphylococcus aureus (MIC 8–32 µg/mL), attributed to the indole-sulfanyl-acetamide framework .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
Target Compound C₂₃H₁₈N₄OS* ~402.5* Indol-1-yl, thiazolo-pyridine-phenyl N/A (Theoretical) -
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-3-thiazolo[5,4-b]pyridin-2-yl-phenyl)acetamide C₂₃H₂₁N₃O₃S 419.5 3,4-Dimethoxyphenyl, thiazolo-pyridine N/A
N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide C₂₀H₁₅N₃O₂S 361.4 Phenoxy, thiazolo-pyridine N/A
2-(1H-Indol-3-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)acetamide C₁₉H₁₇N₇O 367.4 Indol-3-yl, imidazole-pyrimidine Kinase inhibition (hypothetical)
1-{2-[4-Chloro-spiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-thiazolo[5,4-b]pyridin-2-yl}urea C₂₈H₂₇Cl₂N₇O₂S 620.5 Thiazolo-pyridine, spiro-indole Antiplatelet (P2Y₁ antagonist)

*Estimated based on structural similarity to .

Structure-Activity Relationship (SAR) Insights

  • Thiazolo-Pyridine Substitution : The thiazolo[5,4-b]pyridine system enhances planar aromaticity, favoring interactions with ATP-binding pockets in kinases .
  • Phenyl Substituents : The 2-methyl group on the phenyl ring (target compound) likely improves metabolic stability compared to methoxy or hydroxy groups .

Q & A

Q. Critical Reagents :

  • DMF : Ensures solubility of intermediates.
  • Sodium hydroxide/potassium carbonate : Maintains pH during cyclization .
  • Palladium catalysts : Essential for cross-coupling efficiency.

Methodological Insight : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution).

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer :
Key Parameters :

  • Temperature : Thiazolo-pyridine cyclization requires 80–100°C for 12–24 hours; higher temperatures risk decomposition .
  • Solvent Choice : Use DMF for coupling reactions (polar aprotic) but switch to THF for acid-sensitive steps .
  • Catalyst Loading : For Suzuki-Miyaura coupling, 5 mol% Pd(PPh₃)₄ with 2M K₂CO₃ improves cross-coupling efficiency .

Contradiction Resolution : If yields vary between batches, perform kinetic studies (HPLC monitoring) to identify rate-limiting steps .

Methodological Insight : Employ Design of Experiments (DoE) to statistically optimize variables like temperature, solvent ratio, and catalyst loading.

Advanced: How should researchers resolve contradictions in reported binding affinities across different studies?

Answer :
Potential Causes :

  • Assay Variability : Differences in protein isoforms (e.g., kinase mutants) or buffer conditions (pH, ionic strength).
  • Compound Purity : Impurities >95% (by HPLC) are critical; use preparative HPLC for rigorous purification .

Q. Methodological Steps :

Standardize Assays : Use recombinant proteins from the same source (e.g., HEK293 cells) and validate via Western blot.

Cross-Validate : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding kinetics .

Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) as internal benchmarks.

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Q. Answer :

  • NMR (¹H/¹³C) : Confirm regiochemistry of the thiazolo-pyridine ring (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • HPLC-MS : Assess purity (>95%) and detect trace intermediates (C18 column, acetonitrile/water gradient) .
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

Methodological Insight : For chiral intermediates, use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.

Advanced: How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

Answer :
Reference Analogs (from ):

Compound NameKey Structural VariationBiological Impact
N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-2-(naphthalen-1-yl)acetamideNaphthalene replaces indoleEnhanced lipophilicity; reduced solubility
2-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamideMethoxy groupsImproved solubility; altered kinase selectivity

Q. Methodological Steps :

Synthesize Analog Library : Focus on varying the indole substituents (e.g., halogens, methoxy) and acetamide linkers.

Assay in Parallel : Test all analogs against a panel of 10+ kinases (e.g., EGFR, VEGFR2) using ATP-binding assays .

Computational Modeling : Use QSAR (Quantitative SAR) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

Advanced: What strategies mitigate off-target effects during in vivo studies of this compound?

Q. Answer :

Proteome-Wide Screening : Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify off-targets .

Dosing Optimization : Conduct PK/PD studies in rodents to establish a therapeutic window (e.g., 10–50 mg/kg, BID dosing) .

Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF to detect reactive metabolites .

Methodological Insight : Cross-validate findings in CRISPR-edited cell lines lacking the primary target to confirm specificity.

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